molecular formula C15H30N6 B8415216 2,4,6-Tris(butylamino)-1,3,5-triazine CAS No. 16268-97-6

2,4,6-Tris(butylamino)-1,3,5-triazine

Cat. No. B8415216
Key on ui cas rn: 16268-97-6
M. Wt: 294.44 g/mol
InChI Key: HCDRIXGPYLLIQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06130332

Procedure details

18.5 g (0.1 mol.) of cyanuric chloride were dissolved in 150 mL of acetonitrile. The mixture solution was cooled to 0° C. The cooled solution was dropwise added with a solution of 14.6 g (0.2 mol.) of butylamine in 20 mL of water over one hour while stirring in such a manner that the temperature did not raise over 5° C. While further continuing the stirring, a solution of 20.0 g (0.2 mol.) of potassium hydrogenecarbonate in 100 mL of water was dropwise added to the solution at the same temperature. Thereafter, the reaction temperature was gradually raised and the stirring was continued at 45° C. for eight hours. After the completion of the conversion of the resulting product into 2,4-bis(butylamino)-6-chloro-1,3,5-triazine was recognized by a high-performance liquid chromatography, the obtained produt was cooled and separated through filtration. After the filtrated cake was fully wahsed with a large amount of water, the obtained 2,4-bis(butylamino)-6-chloro-1,3,5-triazine was suspended in 100 mL of water and added with 29.2 g (0.4 mol.) of butylamine and further reacted for six hours under heat-reflux. After cooling, the resulting product was added with 200 mL of toluene and vigorously stirred. Thereafter, the aqueous layer was separated. After the toluene layer was further washed thrice with each 150 mL of water, toluene was distilled off from the organic layer under heating and reduced pressure to obtain 28.2 g of 2,4,6-tris(n-butylamino)-1,3,5-triazine (yield: 96%).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
29.2 g
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
N1C(Cl)=NC(Cl)=NC=1Cl.[CH2:10]([NH2:14])[CH2:11][CH2:12][CH3:13].[K].[CH2:16]([NH:20][C:21]1[N:26]=[C:25]([NH:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:24]=[C:23](Cl)[N:22]=1)[CH2:17][CH2:18][CH3:19]>C(#N)C.O.C1(C)C=CC=CC=1>[CH2:10]([NH:14][C:23]1[N:24]=[C:25]([NH:27][CH2:28][CH2:29][CH2:30][CH3:31])[N:26]=[C:21]([NH:20][CH2:16][CH2:17][CH2:18][CH3:19])[N:22]=1)[CH2:11][CH2:12][CH3:13] |^1:14|

Inputs

Step One
Name
Quantity
18.5 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
14.6 g
Type
reactant
Smiles
C(CCC)N
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
[K]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)Cl
Step Five
Name
Quantity
29.2 g
Type
reactant
Smiles
C(CCC)N
Step Six
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring in such a manner that the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
did not raise over 5° C
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the reaction temperature was gradually raised
TEMPERATURE
Type
TEMPERATURE
Details
the obtained produt was cooled
CUSTOM
Type
CUSTOM
Details
separated through filtration
CUSTOM
Type
CUSTOM
Details
further reacted for six hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
under heat-reflux
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
STIRRING
Type
STIRRING
Details
vigorously stirred
CUSTOM
Type
CUSTOM
Details
Thereafter, the aqueous layer was separated
DISTILLATION
Type
DISTILLATION
Details
was distilled off from the organic layer
TEMPERATURE
Type
TEMPERATURE
Details
under heating

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(CCC)NC1=NC(=NC(=N1)NCCCC)NCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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